4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
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Overview
Description
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzoyl group, a pyrrolo[2,3-b]pyridine core, and a benzamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- Benzamide, 3-methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)
Uniqueness
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is unique due to its specific combination of functional groups and molecular structureCompared to similar compounds, it may exhibit different biological activities, stability, and solubility properties .
Properties
CAS No. |
858118-28-2 |
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Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-17-4-2-3-15(9-17)20(26)19-12-25-22-18(19)10-16(11-24-22)13-5-7-14(8-6-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
InChI Key |
BKXIZMAXHFNRRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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